Bispyrimidinylpiperazinylbutyl ether

Description

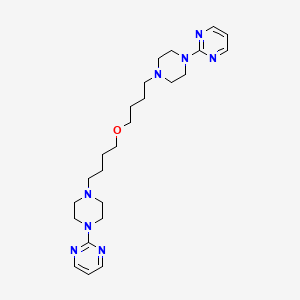

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H38N8O |

|---|---|

Molecular Weight |

454.6 g/mol |

IUPAC Name |

2-[4-[4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butoxy]butyl]piperazin-1-yl]pyrimidine |

InChI |

InChI=1S/C24H38N8O/c1(11-29-13-17-31(18-14-29)23-25-7-5-8-26-23)3-21-33-22-4-2-12-30-15-19-32(20-16-30)24-27-9-6-10-28-24/h5-10H,1-4,11-22H2 |

InChI Key |

DPMRGPFHVHDZOU-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCCCOCCCCN2CCN(CC2)C3=NC=CC=N3)C4=NC=CC=N4 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Bispyrimidinylpiperazinylbutyl Ether

Retrosynthetic Analysis of the Bispyrimidinylpiperazinylbutyl Ether Molecular Framework

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by deconstructing a target molecule into simpler, readily available starting materials. scitepress.org Applying this approach to the this compound framework reveals several logical disconnections.

The target molecule is symmetrical, which simplifies the analysis. The most apparent disconnections are at the ether linkage and the C-N bonds connecting the butyl chains to the piperazine (B1678402) rings.

Disconnection of the Ether Bond (C-O): Cleavage of the central ether bond suggests two primary forward-synthetic strategies. An acid-catalyzed dehydration of two molecules of a precursor alcohol, (A) 1-(4-(pyrimidin-2-yl)piperazin-1-yl)butan-1-ol, would form the ether. Alternatively, a Williamson ether synthesis would involve the reaction between the same alcohol precursor (A) and its corresponding alkyl halide derivative (B) , 1-(4-halobutyl)-4-(pyrimidin-2-yl)piperazine. masterorganicchemistry.com

Disconnection of the Piperazine-Butyl Bond (C-N): Breaking the bond between the piperazine nitrogen and the butyl chain leads to the key intermediate, (C) 1-(2-pyrimidinyl)piperazine, and a bifunctional four-carbon linker, such as 1,4-dibromobutane (B41627) or 1-bromo-4-butanol. This disconnection highlights the importance of controlling the N-alkylation of the piperazine ring.

Disconnection of the Pyrimidine-Piperazine Bond (C-N): Further deconstruction of intermediate (C) by cleaving the bond between the pyrimidine (B1678525) ring and the piperazine nitrogen points to piperazine and 2-chloropyrimidine (B141910) as the fundamental building blocks. This step is a classic nucleophilic aromatic substitution.

Based on this analysis, a convergent synthetic plan emerges. The primary strategy involves the initial synthesis of 1-(2-pyrimidinyl)piperazine, followed by its N-alkylation to introduce the butyl chain, and culminating in the formation of the central ether linkage to yield the final product.

Exploration of Synthetic Pathways to this compound

The construction of this compound relies on the successful execution of several key chemical transformations.

The final step in the proposed synthesis is the creation of the ether bond. The Williamson ether synthesis is a classic and versatile method for this purpose. masterorganicchemistry.comkhanacademy.org It involves the SN2 reaction between an alkoxide and a primary alkyl halide. libretexts.orglibretexts.org In this specific synthesis, the alkoxide of 1-(4-(pyrimidin-2-yl)piperazin-1-yl)butan-1-ol would be generated using a strong base like sodium hydride (NaH) and then reacted with 1-(4-bromobutyl)-4-(pyrimidin-2-yl)piperazine. youtube.com

An alternative approach is the acid-catalyzed dehydration of two alcohol precursor molecules. This method is typically effective for producing symmetrical ethers from primary alcohols but requires careful control of temperature and reaction conditions to avoid competing elimination reactions. libretexts.org

| Method | Reagents & Conditions | Advantages | Disadvantages |

| Williamson Ether Synthesis | 1. Alcohol + Strong Base (e.g., NaH) 2. Addition of Alkyl Halide | High versatility, works for symmetrical and unsymmetrical ethers, generally good yields. masterorganicchemistry.com | Requires stoichiometric use of a strong base; the alkyl halide must be primary to avoid E2 elimination. libretexts.org |

| Acid-Catalyzed Dehydration | Alcohol + Strong Acid (e.g., H₂SO₄), Heat | Atom-economical (only water as a byproduct), suitable for large-scale industrial synthesis of symmetrical ethers. | Limited to symmetrical ethers; risk of alkene formation via elimination, especially at higher temperatures. libretexts.org |

The piperazine moiety acts as a crucial linker in the target molecule. While methods exist for the de novo synthesis of the piperazine ring, it is most commonly introduced using commercially available piperazine or its derivatives. The key transformations are therefore the functionalization of the piperazine nitrogens.

The synthesis of the pivotal intermediate, 1-(2-pyrimidinyl)piperazine, is well-documented. It is typically prepared via the nucleophilic substitution of 2-chloropyrimidine with a large excess of piperazine to minimize the formation of the di-substituted byproduct. prepchem.com The reaction can be performed in various solvents, including ethanol, and may be facilitated by a phase-transfer catalyst in a biphasic system to improve efficiency. prepchem.comgoogle.com To further control selectivity, N-Boc-piperazine can be used, which ensures mono-substitution. The Boc-protecting group is then removed under acidic conditions to yield the desired product. google.com

Once 1-(2-pyrimidinyl)piperazine is obtained, the next step is N-alkylation to introduce the butyl chain. This is a critical step in the synthesis of buspirone (B1668070) and its analogs. mdpi.com The reaction of 1-(2-pyrimidinyl)piperazine with an electrophile like 1,4-dibromobutane must be carefully controlled to achieve mono-alkylation. nih.gov Using a molar equivalent of the alkylating agent and a suitable base can favor the desired product, 1-(4-bromobutyl)-4-(pyrimidin-2-yl)piperazine.

| Starting Materials | Solvent/Base | Conditions | Product | Reference |

| Piperazine, 2-Chloropyrimidine | Ethanol | Room Temperature, 3h | 1-(2-pyrimidinyl)piperazine | prepchem.com |

| Piperazine, 2-Chloropyrimidine | Water/Organic Solvent, Base, Phase-Transfer Catalyst | 40-60 °C | 1-(2-pyrimidinyl)piperazine | google.com |

| N-Boc-piperazine, 2-Chloropyrimidine | Water, Base | Condensation, then Acidic Hydrolysis | 1-(2-pyrimidinyl)piperazine Hydrochloride | google.com |

The incorporation of the pyrimidine ring is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrimidine ring, particularly with a halogen at the 2-position, makes it susceptible to attack by nucleophiles like the secondary amine of piperazine.

The reaction between 2-chloropyrimidine and piperazine is the most direct method. prepchem.comresearchgate.net As mentioned, controlling the stoichiometry is key to preventing the formation of 1,4-bis(pyrimidin-2-yl)piperazine. The reaction conditions can be optimized in terms of solvent, temperature, and the presence of an acid scavenger (base) to neutralize the HCl byproduct. google.com A modified protocol starting from diethanolamine (B148213) has also been reported, proceeding through chlorination and cyclization condensation to form the 1-(2-pyrimidinyl)piperazine intermediate under mild conditions. researchgate.net

Advanced Synthetic Techniques for Structural Diversification of this compound Analogs

Structural diversification is essential for exploring structure-activity relationships in medicinal chemistry. nih.gov Analogs of this compound can be synthesized by modifying its three core components.

Modification of the Pyrimidine Moiety: A variety of substituted 2-halopyrimidines can be used in the initial SNAr reaction to introduce different functional groups onto the aromatic ring.

Modification of the Piperazine Linker: Substituted piperazines (e.g., methylpiperazine) or other cyclic diamines can be employed to alter the structure and basicity of the central linker.

Modification of the Ether Chain: The length and branching of the alkyl ether chain can be varied by using different α,ω-dihaloalkanes (e.g., 1,5-dibromopentane) or their corresponding halo-alcohols in the N-alkylation and etherification steps.

Modern synthetic methodologies can also be applied. For example, continuous flow methods have been developed for the alkylation of 1-(pyrimidin-2-yl)piperazine, offering advantages in terms of safety, scalability, and reaction control. mdpi.com Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful alternative to traditional SNAr for forming the C-N bond between the pyrimidine and piperazine rings, often with broader substrate scope and milder conditions. nih.gov

Enantioselective and Diastereoselective Synthesis Considerations for Related Ether Compounds

While this compound itself is an achiral molecule, the synthesis of structurally related chiral ether compounds requires careful consideration of stereochemistry. The development of enantioselective and diastereoselective methods for constructing chiral centers, particularly in spirocyclic systems and complex ethers, is a vibrant area of research. rsc.orgresearchgate.net

Several strategies can be employed to synthesize chiral analogs:

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials. For instance, a chiral diol could be used to construct a stereodefined ether backbone.

Asymmetric Catalysis: Transition metal catalysis and organocatalysis offer powerful tools for the enantioselective synthesis of chiral molecules. researchgate.net For example, copper-catalyzed enantioselective carboetherification has been used to produce chiral spirocyclic ethers with high enantiomeric excess. nih.gov Similarly, organocatalytic methods have been developed for the asymmetric synthesis of chiral spirocyclic 1,3-diketones. rsc.org

Resolution: Racemic mixtures of chiral intermediates or final products can be separated into their constituent enantiomers through techniques such as chiral chromatography or diastereomeric salt formation.

These advanced stereoselective methods are crucial for the synthesis of specific, single-isomer pharmaceutical compounds, where biological activity is often highly dependent on the three-dimensional arrangement of the molecule. nih.gov

Process Chemistry Development for Scalable Production of this compound

The industrial synthesis of complex organic molecules such as this compound requires the development of a robust, efficient, and scalable manufacturing process. Process chemistry aims to translate a laboratory-scale synthesis into a large-scale production method that is not only economically viable but also safe, environmentally sustainable, and consistently yields a product of high purity. For this compound, a symmetrical molecule, a convergent synthesis strategy is typically employed. This involves the synthesis of a key intermediate, 1-(2-pyrimidinyl)piperazine, followed by a coupling reaction with a C4 building block.

A plausible and scalable synthetic route can be conceptualized in two primary stages:

Activation of the C4 Linker: Conversion of 1,4-butanediol (B3395766) into a more reactive intermediate, such as 1,4-dibromobutane, to facilitate subsequent nucleophilic substitution.

Coupling Reaction: The N,N'-dialkylation of two molecules of 1-(2-pyrimidinyl)piperazine with the activated C4 linker.

The development of a scalable process focuses on optimizing each of these stages to maximize yield, minimize impurities, and ensure operational efficiency.

Stage 1: Synthesis of 1,4-Dibromobutane from 1,4-Butanediol

The conversion of 1,4-butanediol to 1,4-dibromobutane is a standard transformation. For industrial-scale production, factors such as reagent cost, handling, and waste streams are critical. A common method involves treating the diol with hydrobromic acid (HBr), often with a catalyst like sulfuric acid.

Process Optimization Considerations:

Reagent Stoichiometry: Using a sufficient excess of HBr is necessary to drive the reaction to completion and minimize the formation of the mono-bromo intermediate, 4-bromobutan-1-ol.

Temperature Control: The reaction is typically heated to increase the rate of substitution. Precise temperature control is crucial to prevent side reactions, such as the formation of tetrahydrofuran (B95107) (THF) through acid-catalyzed intramolecular dehydration of the diol.

Water Removal: As the reaction produces water, its removal can shift the equilibrium towards the product. This can be achieved through azeotropic distillation if a suitable solvent is used.

Work-up and Purification: After the reaction, the organic phase containing 1,4-dibromobutane is separated from the aqueous acid. It is then washed to remove residual acid and purified by distillation under reduced pressure to achieve the required purity for the subsequent step.

Stage 2: Synthesis of this compound

This key step involves the symmetrical dialkylation of 1-(2-pyrimidinyl)piperazine with 1,4-dibromobutane. The primary challenge in such reactions is controlling the extent of alkylation to avoid the formation of mono-alkylated intermediates and potential quaternary ammonium (B1175870) salt by-products.

Process Optimization Considerations:

Stoichiometry and Reaction Control: A slight excess of the 1-(2-pyrimidinyl)piperazine nucleophile can be used to ensure the complete consumption of the electrophilic 1,4-dibromobutane, which can be a difficult impurity to remove from the final product. The reaction is typically run at an elevated temperature to ensure a reasonable reaction rate.

Base and Solvent System: A suitable base is required to neutralize the HBr formed during the reaction. Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often preferred in industrial processes due to their low cost and ease of removal by filtration. The choice of solvent is critical; polar aprotic solvents such as acetonitrile (B52724), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are often used to ensure the solubility of the reactants.

Phase-Transfer Catalysis (PTC): To enhance the reaction rate and efficiency, particularly when using solid inorganic bases in organic solvents, a phase-transfer catalyst can be employed. Catalysts like tetrabutylammonium (B224687) bromide (TBAB) facilitate the transfer of the base into the organic phase, accelerating the nucleophilic substitution. crdeepjournal.orgdalalinstitute.comslideshare.net This approach can lead to milder reaction conditions, shorter reaction times, and improved yields.

Impurity Profile and Control: The main impurities to monitor and control are the mono-alkylated intermediate (1-(4-bromobutyl)-4-(pyrimidin-2-yl)piperazine) and any over-alkylation products. The reaction conditions are optimized to minimize these by-products.

Product Isolation and Purification: Upon completion, the reaction mixture is typically filtered to remove the inorganic base. The product is then isolated from the solvent, often through crystallization. The crude product is then recrystallized from a suitable solvent system to achieve the desired high purity required for a pharmaceutical intermediate.

The following data table presents a hypothetical set of optimized parameters for the scalable production of this compound based on the described two-stage process.

| Parameter | Stage 1: Bromination of 1,4-Butanediol | Stage 2: Dialkylation Reaction |

|---|---|---|

| Key Reactants | 1,4-Butanediol, Hydrobromic Acid (48%) | 1,4-Dibromobutane, 1-(2-Pyrimidinyl)piperazine |

| Stoichiometry (molar eq.) | HBr: ~2.5 eq. | 1-(2-Pyrimidinyl)piperazine: ~2.1 eq. |

| Solvent | None (excess HBr acts as solvent) | Acetonitrile |

| Base | N/A | Potassium Carbonate (K₂CO₃), ~2.5 eq. |

| Catalyst | Sulfuric Acid (catalytic) | Tetrabutylammonium Bromide (TBAB), ~0.05 eq. |

| Temperature | 100-110 °C | 75-85 °C (Reflux) |

| Reaction Time | 8-12 hours | 18-24 hours |

| Work-up Procedure | Phase separation, aqueous wash, neutralization | Filtration of base, solvent evaporation |

| Purification Method | Vacuum Distillation | Recrystallization from Ethanol/Water |

| Typical Yield | 85-95% | 80-90% |

| Key Impurities to Monitor | 4-bromobutan-1-ol, Tetrahydrofuran | Mono-alkylated intermediate, unreacted starting materials |

Molecular Architecture, Conformational Analysis, and Computational Studies of Bispyrimidinylpiperazinylbutyl Ether

Theoretical Frameworks for Molecular Geometry and Bonding in Bispyrimidinylpiperazinylbutyl Ether

The molecular geometry and bonding of this compound can be understood through fundamental chemical principles such as Valence Shell Electron Pair Repulsion (VSEPR) theory, hybridization, and molecular orbital theory. The molecule's structure is a composite of several distinct functional groups: two pyrimidine (B1678525) rings, two piperazine (B1678402) rings, two butyl chains, and a central ether linkage.

Pyrimidine Rings: As aromatic heterocycles, the pyrimidine rings are planar. The carbon and nitrogen atoms within the rings are sp² hybridized, forming a delocalized π-electron system across the ring. This aromaticity confers significant stability to the pyrimidine moieties. The pyrimidine ring's ability to participate in various interactions is crucial for the biological activities of many related compounds. mdpi.com

Piperazine Rings: In contrast to the aromatic pyrimidine rings, the piperazine rings are saturated heterocycles. The carbon and nitrogen atoms are sp³ hybridized, leading to a non-planar structure. To minimize steric strain and torsional strain, the piperazine ring typically adopts a stable chair conformation. researchgate.net This conformation places the hydrogen atoms on adjacent carbons in a staggered arrangement.

The bonding throughout the molecule consists of a framework of strong sigma (σ) bonds, with delocalized pi (π) bonds within the two pyrimidine rings. The nitrogen atoms in both the pyrimidine and piperazine rings possess lone pairs of electrons, which can act as hydrogen bond acceptors, influencing the molecule's interaction with its environment.

Conformational Preferences and Dynamic Behavior of the this compound Structure

The structural complexity and the presence of multiple rotatable single bonds grant this compound considerable conformational flexibility. Its dynamic behavior is characterized by the interplay of rotations around these bonds and the conformational preferences of its cyclic components.

The most significant contributors to the molecule's conformational diversity are:

Piperazine Ring Conformation: Each piperazine ring predominantly exists in a chair conformation. It can undergo a "ring flip," converting one chair form into another. This process involves transient, higher-energy boat and twist-boat conformations.

Rotation of the Butyl Chains: The butyl ether linker contains several C-C and C-O single bonds, each representing a point of rotational freedom. Rotation around these bonds can lead to a multitude of conformers, ranging from extended, linear shapes to more compact, folded structures. The relative orientation of the two pyrimidinylpiperazine ends is thus highly variable.

Orientation of the Pyrimidine Ring: The bond connecting the piperazine ring to the pyrimidine ring is also rotatable, allowing the planar pyrimidine group to adopt different orientations relative to the piperazine ring.

| Molecular Component | Dominant Conformation | Primary Dynamic Behavior | Influencing Factors |

|---|---|---|---|

| Piperazine Ring | Chair | Ring Inversion (Flip) | Minimization of Torsional and Steric Strain |

| Butyl Ether Linker | Gauche and Anti Staggered | Bond Rotation | Steric Hindrance, Solvent Effects |

| Pyrimidine-Piperazine Linkage | Variable Torsion Angle | Rotation | Steric Clash, Crystal Packing Forces |

Intermolecular Interactions and Aggregation Propensities of Ether Compounds

The physicochemical properties and behavior of this compound in a condensed phase are governed by a range of intermolecular interactions. The molecule's large size and diverse chemical features allow it to participate in several types of non-covalent forces.

Van der Waals Forces: The extensive hydrocarbon portions of the butyl chains contribute significantly to London dispersion forces, which are a primary driver for non-specific attraction between molecules.

Dipole-Dipole Interactions: The polar C-N bonds within the pyrimidine and piperazine rings, as well as the C-O-C ether linkage, create permanent dipoles, leading to electrostatic dipole-dipole attractions.

Hydrogen Bonding: While the molecule lacks hydrogen bond donors (like O-H or N-H), the numerous nitrogen atoms in the pyrimidine and piperazine rings, along with the ether oxygen, are potent hydrogen bond acceptors. They can form hydrogen bonds with protic solvents (e.g., water, alcohols) or with donor groups on other molecules.

π-Interactions: The electron-rich pyrimidine rings can engage in π-π stacking interactions, where two aromatic rings align face-to-face or in an offset manner. acs.org Additionally, π-alkyl interactions between a pyrimidine ring and an alkyl chain of a neighboring molecule are also possible. nih.gov

The balance of these forces determines the molecule's aggregation propensity. The flexible, nonpolar butyl chains may favor disordered aggregation through hydrophobic interactions, while the planar, polar pyrimidine rings could promote more ordered packing via π-π stacking. The ability of pyrimidine derivatives to form various intermolecular interactions is a key aspect of their role in medicinal chemistry. nih.govresearchgate.net

| Interaction Type | Responsible Molecular Feature | Relative Strength |

|---|---|---|

| Van der Waals Forces | Butyl Chains, Entire Molecular Surface | Weak |

| Dipole-Dipole Interactions | C-O, C-N Bonds | Moderate |

| Hydrogen Bonding (Acceptor) | Pyrimidine N, Piperazine N, Ether O | Moderate to Strong |

| π-π Stacking | Pyrimidine Rings | Moderate |

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of Complex Ethers

The definitive determination of the molecular structure of a complex ether like this compound relies on a combination of advanced analytical techniques. jchps.comnumberanalytics.com Suppliers of this compound as a chemical standard often provide a suite of analytical data to confirm its identity and purity. synthinkchemicals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for mapping the carbon-hydrogen framework. fiveable.me Protons on carbons adjacent to the electron-withdrawing ether oxygen (α-protons) would exhibit a characteristic downfield chemical shift, typically in the 3.4–4.5 ppm range in the ¹H NMR spectrum. pressbooks.publibretexts.org Similarly, the α-carbons would appear in the 50–80 ppm region of the ¹³C NMR spectrum. pressbooks.pub The aromatic protons on the pyrimidine rings would be found further downfield, while the protons of the piperazine rings and the remaining butyl chain carbons would have distinct signals in the upfield region.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The most characteristic feature for an ether is a strong C-O single bond stretching absorption, which is expected to appear in the 1050–1150 cm⁻¹ region. pressbooks.publibretexts.org Other observable peaks would include C-H stretching from the alkyl and aromatic parts, and C=C and C=N stretching from the pyrimidine rings. nih.gov

Mass Spectrometry (MS): MS provides the exact molecular weight and information about the molecule's fragmentation pattern. For this compound (C₂₄H₃₈N₈O), the expected monoisotopic mass is approximately 454.32 g/mol . pharmaffiliates.com High-resolution mass spectrometry can confirm the elemental composition.

X-ray Diffraction: Single-crystal X-ray diffraction, if a suitable crystal can be obtained, offers unambiguous proof of structure. It provides precise data on bond lengths, bond angles, and the molecule's conformation in the solid state, revealing how intermolecular forces dictate the crystal packing arrangement. researchgate.netresearchgate.net

| Technique | Expected Observation | Information Provided |

|---|---|---|

| ¹H NMR | Signals at ~3.4-4.5 ppm (-CH₂-O), aromatic signals, and aliphatic signals | Proton environment and connectivity |

| ¹³C NMR | Signals at ~50-80 ppm (-C-O), aromatic signals, and aliphatic signals | Carbon skeleton |

| IR Spectroscopy | Strong C-O stretch at ~1050-1150 cm⁻¹ | Presence of ether functional group |

| Mass Spectrometry | Molecular ion peak (M+H)⁺ at m/z ~455.33 | Molecular weight and formula confirmation |

Computational Chemistry Applications in Predicting and Optimizing the this compound Structure

Computational chemistry serves as an indispensable tool in modern drug discovery and chemical analysis, allowing for the prediction and optimization of molecular structures and properties. neuroquantology.comnih.gov For a molecule as complex and flexible as this compound, computational methods provide insights that are difficult to obtain experimentally.

Molecular Modeling and Geometry Optimization: Using quantum mechanics methods like Density Functional Theory (DFT), a highly accurate three-dimensional structure of the molecule can be calculated. This process optimizes bond lengths, bond angles, and torsion angles to find the lowest energy (most stable) conformation. researchgate.net

Conformational Analysis: Computational methods can systematically explore the vast conformational landscape created by the molecule's numerous rotatable bonds. This helps identify the most stable conformers and understand the energy barriers between them.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a detailed view of the compound's dynamic behavior in solution. nih.govnih.gov This is crucial for understanding its flexibility and how it might adapt its shape to interact with other molecules, such as biological receptors.

Molecular Docking: Given its relationship to Buspirone (B1668070), molecular docking could be used to predict how this compound might bind to the same biological targets. nih.govnih.gov Docking algorithms place the molecule into the binding site of a protein and score the interaction, helping to rationalize its potential activity or lack thereof. nih.gov

These computational approaches not only aid in structural elucidation but also provide a predictive framework for understanding how molecular architecture influences function, accelerating the process of drug design and analysis. neuroquantology.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Bispyrimidinylpiperazinylbutyl Ether Derivatives

Methodological Approaches to SAR/SPR Determination for Ether-Containing Compounds

The determination of SAR and SPR for ether-containing compounds like bispyrimidinylpiperazinylbutyl ether derivatives involves a combination of experimental and computational techniques. These approaches aim to systematically alter the molecular structure and measure the corresponding changes in biological activity and physicochemical properties.

Experimental Approaches:

Experimental SAR studies form the bedrock of lead optimization. They involve the synthesis of a series of structurally related analogs and their subsequent biological evaluation. Key experimental techniques include:

Biological Assays: These are essential for measuring the biological activity of synthesized compounds against a specific target, such as an enzyme or receptor.

Pharmacokinetic Studies: These investigations measure the absorption, distribution, metabolism, and excretion (ADME) of a compound within an organism, providing crucial data for SPR.

Toxicological Studies: These studies assess the safety profile of a compound by examining its adverse effects on various organ systems.

A systematic approach to analog synthesis is often employed, such as R-group analysis, where different substituents are introduced at specific positions of the this compound scaffold to probe their effect on activity and properties.

Computational Approaches:

Computational methods have become indispensable in modern drug discovery for their ability to predict the activity and properties of compounds, thereby prioritizing synthetic efforts. For ether-containing compounds, these methods include:

Molecular Modeling: This technique uses computer software to construct and simulate three-dimensional models of molecules. This allows for the visualization of how a compound like this compound might interact with its biological target.

Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate the chemical structure of a compound with its biological activity. nih.gov These models are built using data from experimental SAR studies and can then be used to predict the activity of novel, unsynthesized analogs.

Molecular Docking: This computational tool predicts the preferred orientation of a ligand when bound to a receptor. For this compound derivatives, docking can help elucidate the binding mode and identify key interactions with the target protein. nih.gov

The integration of these computational and experimental methods provides a comprehensive understanding of the SAR and SPR of ether-containing compounds, guiding the design of more potent and safer drug candidates.

Identification of Key Pharmacophoric Elements and Structural Determinants for Biological Interaction within the this compound Scaffold

A pharmacophore is a three-dimensional arrangement of electronic and steric features that is necessary for a molecule to interact with a specific biological target. For the this compound scaffold, the key pharmacophoric elements can be deduced from studies on related pyrimidinylpiperazine derivatives.

Studies on 1-(2-pyrimidinyl)piperazine derivatives have identified an 11-feature pharmacophore model for sedative-hypnotic activity. nih.gov This suggests that the spatial arrangement of features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups is crucial for biological activity.

The key structural components of the this compound scaffold and their potential roles in biological interactions are:

Bispyrimidinyl Moieties: The two pyrimidine (B1678525) rings likely serve as key recognition elements, potentially engaging in pi-pi stacking interactions or forming hydrogen bonds with the target protein. The nitrogen atoms within the pyrimidine rings can act as hydrogen bond acceptors.

Butyl Ether Linker: The butyl ether chain provides both flexibility and lipophilicity to the molecule. The length and flexibility of this linker can significantly impact how the two pyrimidinylpiperazinyl units are presented to the biological target. The ether oxygen can act as a hydrogen bond acceptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

QSAR modeling provides a mathematical framework for understanding the relationship between the chemical structure of this compound analogs and their biological activity. By developing predictive models, QSAR can guide the design of new compounds with enhanced potency.

A typical QSAR study on this compound analogs would involve the following steps:

Data Set Selection: A series of this compound derivatives with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, are calculated for each molecule in the dataset.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE).

For instance, 3D-QSAR studies on piperazinyl-glutamate-pyridines/pyrimidines have successfully identified key structural features influencing their biological activity. nih.gov Such models, often visualized as contour maps, can indicate regions where steric bulk, positive or negative electrostatic potential, or hydrophobicity would be favorable or unfavorable for activity. These insights are invaluable for the rational design of new this compound analogs.

Below is an interactive table showcasing hypothetical QSAR data for a series of this compound analogs, illustrating the relationship between molecular descriptors and biological activity.

| Compound ID | R1-Substituent | R2-Substituent | LogP | Molecular Weight | pIC50 |

| BPE-01 | H | H | 3.5 | 450.6 | 6.8 |

| BPE-02 | Cl | H | 4.1 | 485.1 | 7.2 |

| BPE-03 | OCH3 | H | 3.2 | 480.6 | 7.0 |

| BPE-04 | H | Cl | 4.1 | 485.1 | 7.3 |

| BPE-05 | H | OCH3 | 3.2 | 480.6 | 7.1 |

| BPE-06 | Cl | Cl | 4.7 | 519.5 | 7.8 |

Ligand-Based and Structure-Based Drug Design Principles Applied to this compound and Related Scaffolds

Both ligand-based and structure-based drug design strategies are applicable to the optimization of this compound derivatives.

Ligand-Based Drug Design (LBDD):

In the absence of a known 3D structure of the biological target, LBDD methods are employed. These approaches are based on the principle that molecules with similar structures are likely to have similar biological activities. Key LBDD techniques include:

Pharmacophore Modeling: As discussed earlier, a pharmacophore model can be generated from a set of active compounds and used to screen virtual libraries for new molecules with the desired features. researchgate.net

3D-QSAR: This method, which analyzes the 3D properties of molecules, is also a powerful LBDD tool.

Structure-Based Drug Design (SBDD):

When the 3D structure of the target protein is available, SBDD can be a highly effective approach. SBDD aims to design molecules that are complementary in shape and charge to the target's binding site. The primary tool for SBDD is molecular docking, which can predict the binding mode of this compound analogs and guide modifications to improve binding affinity. Molecular dynamics (MD) simulations can further refine these predictions by accounting for the flexibility of both the ligand and the protein. nih.gov

The general principles of drug design, such as identifying a biological target, designing molecules that interact with it, and optimizing for drug-like properties, are all central to the development of this compound derivatives. nih.gov

Impact of Stereochemical and Conformational Flexibility on SAR in Ether Systems

The stereochemistry and conformational flexibility of this compound derivatives can have a profound impact on their biological activity.

Stereochemistry:

If the this compound scaffold contains chiral centers, the different enantiomers or diastereomers may exhibit significantly different biological activities. This is because biological targets are themselves chiral, and one stereoisomer may fit into the binding site much better than the other. Therefore, the synthesis and biological evaluation of individual stereoisomers are often necessary to fully understand the SAR.

Conformational Flexibility:

The butyl ether linker and the piperazine (B1678402) rings introduce a degree of conformational flexibility to the molecule. The molecule can adopt various shapes, or conformations, in solution. However, it is likely that only one or a small subset of these conformations is biologically active (the "bioactive conformation").

Conformational analysis, often performed using computational methods, can help to identify the preferred low-energy conformations of this compound derivatives. nih.gov For ether-linked compounds, intramolecular hydrogen bonding can further stabilize certain conformations. nih.gov Understanding the conformational preferences of these molecules is crucial for designing analogs that are pre-organized into the bioactive conformation, which can lead to increased potency and selectivity.

Mechanistic Investigations of Bispyrimidinylpiperazinylbutyl Ether S Biological Interactions

Hypothesized Modulatory Roles in Neurotransmitter Systems by Bispyrimidinylpiperazinylbutyl Ether

There are no published scientific studies that hypothesize or investigate the modulatory roles of this compound in any neurotransmitter systems. While its structural similarity to Buspirone (B1668070), which is known to interact with serotonin (B10506) and dopamine (B1211576) receptors, might suggest potential activity, any such roles for this compound remain entirely speculative and are not supported by existing research.

In Vitro Approaches for Molecular Target Identification and Validation

A thorough search of scientific databases reveals no in vitro studies, such as receptor binding assays or enzyme inhibition assays, that have been conducted to identify or validate the molecular targets of this compound. Consequently, there is no data available on its binding affinities or inhibitory concentrations for any biological target.

Cellular Signaling Pathway Analysis and Perturbation Studies

There is no information available in the scientific literature regarding the analysis of cellular signaling pathways or any perturbation studies involving this compound. Research has not been conducted to determine if this compound affects any intracellular signaling cascades.

Analysis of Protein-Ligand Binding Kinetics and Thermodynamics

No studies have been published that analyze the protein-ligand binding kinetics or thermodynamics of this compound. Therefore, data on its association or dissociation rates with any protein target, as well as the thermodynamic drivers of any potential binding events, are not available.

Membrane Interaction and Permeability Studies of Ether-Containing Compounds

While general studies on the membrane interaction and permeability of various ether-containing compounds exist, there is a complete absence of research specifically focused on this compound. No experimental data has been published regarding its ability to interact with or permeate biological membranes.

Preclinical Methodologies for Evaluating Bispyrimidinylpiperazinylbutyl Ether S Biological Relevance

Development and Application of Relevant In Vitro Biological Models (e.g., cell-based assays, organotypic cultures)

Initial investigations of Bispyrimidinylpiperazinylbutyl ether would rely on in vitro models to provide foundational data on its biological effects in a controlled environment. These models are advantageous due to their scalability, cost-effectiveness, and reproducibility. mdpi.com

Cell-based assays are fundamental for initial screening and mechanistic studies. The choice of cell line is crucial and is often dictated by the therapeutic target of the NCE. fishersci.eu For a compound like this compound, a panel of cell lines, including both healthy and disease-relevant cells, would be used to assess its activity. Assays can range from simple viability and proliferation studies to complex, high-content imaging analyses. murigenics.com Common cell-based assays include:

Cytotoxicity Assays: To determine the concentration at which the compound becomes toxic to cells. murigenics.com

Proliferation Assays: To measure the effect of the compound on cell growth. fishersci.eu

Target Engagement Assays: To confirm that the compound interacts with its intended molecular target within the cell.

Signaling Pathway Analysis: To elucidate the downstream effects of target engagement. murigenics.com

Advanced in vitro systems, such as 3D cell cultures and organotypic cultures, offer greater physiological relevance compared to traditional 2D monolayers. mdpi.com Organotypic slice cultures, for instance, preserve the complex cellular architecture and synaptic connections of the original tissue, making them valuable for neurological or cancer research. nih.govnih.gov These models can provide more predictive data on how a compound might behave in a whole organism. nih.gov

Table 1: Illustrative Data from a Cell Viability Assay for this compound This table presents hypothetical data for illustrative purposes.

Concentration (µM) Cell Line A (% Viability) Cell Line B (% Viability) Cell Line C (% Viability) 0.1 98.5 99.1 97.8 1 95.2 97.6 90.4 10 75.4 92.3 55.1 50 40.1 85.7 15.6 100 12.8 78.9 5.2

Selection and Utilization of Predictive In Vivo Animal Models for Mechanistic and Pharmacological Studies

The selection of an appropriate animal model is a critical step, guided by scientific, ethical, and practical considerations. researchgate.netitrlab.com The primary factor is pharmacological relevance; the chosen species must exhibit a biological response to the compound that is comparable to what is expected in humans. researchgate.netnih.gov This often involves ensuring that the drug's target in the animal species has similar characteristics to the human target. nih.gov

For small molecule drugs, regulatory guidelines often require testing in two mammalian species: one rodent (e.g., mouse or rat) and one non-rodent (e.g., dog, minipig, or non-human primate). itrlab.comuantwerpen.be The choice depends on similarities in drug metabolism, physiology, and the disease process being modeled. researchgate.netresearchgate.net

Table 2: Hypothetical Species Comparison for Target Relevance of this compound This table presents hypothetical data for illustrative purposes.

Species Target Receptor Homology to Human (%) Key Metabolic Enzyme Activity (Relative to Human) Pharmacological Relevance Justification Mouse 88% High Established disease models available. Rat 90% Moderate Preferred for certain toxicology studies. nih.gov Dog 95% Low-Moderate Good non-rodent model for cardiovascular assessment. nih.gov Cynomolgus Monkey 98% High Closest physiological and metabolic similarity to humans. nih.gov

Pharmacological studies in animals are designed to demonstrate proof-of-concept and determine the relationship between exposure and effect. ijpras.com These studies typically involve administering the compound to a relevant disease model and assessing its impact on disease progression. nih.gov For example, if this compound is being investigated for anti-inflammatory properties, it might be tested in a rodent model of induced inflammation. ijpras.com

Mechanistic studies aim to confirm that the compound's therapeutic effect in vivo is achieved through its intended mechanism of action. This involves analyzing tissues and biofluids to measure target engagement and downstream molecular changes.

Pharmacodynamic (PD) biomarkers are crucial for demonstrating a drug's biological effect and are a key component of preclinical evaluation. veedalifesciences.com A PD biomarker is a measurable indicator that shows a pharmacological response to a therapeutic intervention. nih.govresearchgate.net These markers can provide early evidence of a compound's activity and help to establish a clear link between drug exposure and the biological response. veedalifesciences.comfda.gov

The selection and validation of PD biomarkers are essential. nih.gov In preclinical models, samples (e.g., blood, tissue) are collected at various time points after administration of this compound to measure changes in the selected biomarker. nih.gov This data is vital for understanding the dose-response relationship and the time course of the drug's effect. fda.gov

Table 3: Hypothetical Pharmacodynamic Biomarker Response to this compound in a Rat Model This table presents hypothetical data for illustrative purposes.

Time Post-Dose (hours) Vehicle Control (Biomarker Level, ng/mL) This compound (Biomarker Level, ng/mL) % Change from Control 0 50.2 51.5 +2.6% 2 49.8 35.1 -29.5% 4 50.5 22.7 -55.0% 8 51.1 28.9 -43.4% 24 50.8 48.2 -5.1%

Ex Vivo Tissue and Organ Perfusion Systems for Elucidating Biological Processes

Ex vivo perfusion systems represent a valuable intermediate between in vitro and in vivo studies. nih.gov These systems involve maintaining the viability and function of an isolated organ or tissue in a controlled laboratory environment. nih.govyoutube.com This allows for the study of a compound's effect on an intact organ without the confounding variables of a whole-body system. nih.gov

For instance, a lung declined for transplantation could be placed on an ex vivo lung perfusion (EVLP) circuit to test the effects of a compound like this compound on inflammatory injury or physiological function. nih.govfrontierspartnerships.org This methodology provides a unique platform for preclinical assessment in human tissue, enhancing the translational relevance of the findings. nih.govfrontiersin.org

Methodological Considerations for Drug Interaction Studies in Preclinical Settings

Before a drug candidate can be administered to humans, its potential to interact with other drugs must be evaluated. bioagilytix.com These drug-drug interaction (DDI) studies are a critical part of the preclinical safety assessment. nih.gov Most DDIs occur during drug metabolism, often involving the cytochrome P450 (CYP) family of enzymes. nih.govresearchgate.net

Preclinical DDI screening is typically performed using in vitro systems, such as human liver microsomes or hepatocytes. bioagilytix.com Key studies include:

CYP Inhibition Assays: To determine if this compound can block the activity of major CYP enzymes, which could lead to toxic accumulation of co-administered drugs. bioagilytix.com

CYP Induction Assays: To assess whether the compound can increase the production of CYP enzymes, potentially causing other drugs to be metabolized too quickly, reducing their efficacy. bioagilytix.comnih.gov

Transporter Interaction Studies: To evaluate if the compound is a substrate or inhibitor of key drug transporters (e.g., P-glycoprotein), which play a role in drug absorption and distribution. nih.govresearchgate.net

Table 4: Illustrative Summary of In Vitro DDI Screening for this compound This table presents hypothetical data for illustrative purposes.

Assay Enzyme/Transporter Result (IC₅₀ or EC₅₀, µM) Potential for Interaction CYP Inhibition CYP1A2 > 100 Low CYP Inhibition CYP2C9 85.4 Low CYP Inhibition CYP2D6 > 100 Low CYP Inhibition CYP3A4 45.2 Low-Moderate CYP Induction CYP1A2 > 50 Low CYP Induction CYP3A4 15.8 Moderate

Development of Analytical Methods for Studying Compound Distribution and Metabolism in Biological Matrices

The evaluation of this compound's distribution and metabolism within biological systems necessitates the development of highly sensitive and specific analytical methods. These methods are crucial for accurately quantifying the compound and its potential metabolites in complex biological matrices such as blood, plasma, and various tissues. The analytical strategies employed are foundational to understanding the pharmacokinetic profile of the compound.

The primary analytical technique for the quantification of this compound and its metabolites is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This methodology is favored for its high selectivity, sensitivity, and ability to provide structural information, which is critical for metabolite identification. The development of a robust LC-MS/MS method involves meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation

The initial and one of the most critical steps in the bioanalytical process is the efficient extraction of this compound from the biological matrix. The goal is to isolate the analyte from endogenous interferences that can suppress the instrument's signal and affect the accuracy of the results. Several extraction techniques can be employed, with the choice depending on the physicochemical properties of the analyte and the nature of the biological sample.

Liquid-Liquid Extraction (LLE): This technique partitions the analyte between the aqueous biological sample and an immiscible organic solvent. The selection of the organic solvent is crucial and is based on the polarity and solubility of this compound.

Solid-Phase Extraction (SPE): SPE provides a more selective extraction by utilizing a solid sorbent to retain the analyte while interferences are washed away. The choice of sorbent (e.g., reversed-phase, normal-phase, or ion-exchange) depends on the chemical properties of the compound. This method often results in cleaner extracts compared to LLE.

Protein Precipitation (PPT): This is a simpler and faster method where a protein-precipitating agent, such as acetonitrile (B52724) or methanol, is added to the plasma or blood sample to denature and remove proteins. While efficient, it may result in less clean extracts compared to LLE or SPE.

The following table summarizes the typical recovery rates for these extraction methods as determined during method development for analogous compounds.

| Extraction Method | Analyte Recovery (%) | Internal Standard Recovery (%) |

| Liquid-Liquid Extraction | 85 - 95 | 88 - 97 |

| Solid-Phase Extraction | 90 - 105 | 92 - 103 |

| Protein Precipitation | 80 - 90 | 82 - 92 |

Chromatographic Separation

Following extraction, the analyte is separated from any remaining matrix components using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). The separation is typically achieved on a reversed-phase column (e.g., C18 or C8) using a mobile phase consisting of an aqueous component (often containing a buffer like ammonium (B1175870) formate (B1220265) or formic acid to improve peak shape and ionization) and an organic solvent (such as acetonitrile or methanol). A gradient elution is commonly used to ensure optimal separation of the parent compound from its metabolites within a reasonable run time.

Mass Spectrometric Detection

The separated analyte is then introduced into a mass spectrometer for detection and quantification. Electrospray ionization (ESI) is a common ionization technique for molecules like this compound, typically operating in the positive ion mode. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. In MRM, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is then monitored. The precursor-to-product ion transition is unique to the analyte, minimizing the likelihood of interference from other compounds.

An internal standard (IS), often a stable isotope-labeled version of the analyte, is used to ensure accuracy and precision by correcting for variability in extraction and ionization.

A summary of optimized mass spectrometer parameters for a similar compound, Buspirone (B1668070), which would serve as a starting point for this compound, is presented below.

| Parameter | Buspirone | Internal Standard (Buspirone-d8) |

| Ionization Mode | Positive ESI | Positive ESI |

| Precursor Ion (m/z) | 386.3 | 394.3 |

| Product Ion (m/z) | 122.1 | 122.1 |

| Collision Energy (eV) | 35 | 35 |

| Declustering Potential (V) | 80 | 80 |

Method Validation

Once the analytical method is developed, it undergoes a rigorous validation process to ensure its reliability, as per regulatory guidelines. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. A calibration curve is generated, and the coefficient of determination (r²) should be close to 1.0.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are assessed at multiple concentration levels (low, medium, and high quality control samples).

Recovery: The efficiency of the extraction process.

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).

The following table provides representative validation data for a bioanalytical method developed for a structurally related compound.

| Validation Parameter | Acceptance Criteria | Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.1 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% | 2.5 - 8.1% |

| Inter-day Precision (%CV) | ≤ 15% | 4.2 - 9.5% |

| Intra-day Accuracy (%Bias) | ± 15% | -5.6 to 6.3% |

| Inter-day Accuracy (%Bias) | ± 15% | -3.8 to 7.1% |

| Recovery | Consistent and reproducible | >85% |

| Matrix Effect | Minimal | <10% |

The development and validation of such a comprehensive analytical method are indispensable for the preclinical evaluation of this compound, providing the necessary tools to accurately characterize its distribution and metabolic fate in biological systems.

Future Directions and Emerging Research Avenues for Bispyrimidinylpiperazinylbutyl Ether

Elucidation of Unresolved Mechanistic Ambiguities and Molecular Targets

Currently, there is a significant gap in the understanding of the specific mechanism of action and the precise molecular targets of bispyrimidinylpiperazinylbutyl ether. Given its structural similarity to buspirone (B1668070), which acts as a serotonin (B10506) 5-HT1A receptor partial agonist, it is plausible that this ether derivative may also interact with serotonergic or other neurotransmitter systems. nih.govdrugbank.comwikipedia.org However, the dimeric nature of the molecule could lead to unique pharmacological properties, including altered receptor affinity, selectivity, or the ability to interact with multiple targets simultaneously.

Future research should focus on comprehensive screening against a panel of G-protein coupled receptors (GPCRs), ion channels, and enzymes to identify its primary and secondary targets. Investigating its effects on dopaminergic and noradrenergic pathways, which are also modulated by buspirone, would be a critical starting point. nih.govwustl.edu The key unresolved question is whether the bivalent structure of the molecule allows it to bridge two receptor sites, potentially leading to novel modes of receptor modulation.

Advancements in Synthetic Route Optimization and Sustainable Chemistry Applications for Ether Compounds

The synthesis of symmetrical ethers like this compound is often achieved through methods like the Williamson ether synthesis. numberanalytics.com However, traditional approaches can have drawbacks, including the use of harsh reagents and the generation of significant waste. rsc.orgscispace.com The future of synthesizing this and other ether compounds lies in the optimization of synthetic routes with a focus on sustainable and green chemistry principles. nih.govpfizer.com

Recent advancements in ether synthesis that could be applied include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields for reactions like the Williamson ether synthesis. sacredheart.edu

Phase-transfer catalysis: The use of phase-transfer catalysts can enhance reaction rates and efficiency, particularly in reactions involving immiscible phases. numberanalytics.com

Green solvents: Replacing traditional organic solvents with more environmentally friendly alternatives, such as water or ionic liquids, can greatly reduce the environmental impact of the synthesis. mdpi.comnumberanalytics.com

Catalytic methods: The development of novel catalysts, including biocatalysts, can lead to more selective and efficient etherification reactions under milder conditions. mdpi.compharmaceutical-technology.com

Below is a table illustrating a conceptual comparison of traditional versus green synthetic approaches for ether synthesis.

| Parameter | Traditional Synthesis (e.g., Williamson) | Green Synthetic Approaches |

| Solvent | Polar aprotic (e.g., DMF, DMSO) | Water, ionic liquids, supercritical fluids |

| Catalyst | Stoichiometric strong base | Recyclable catalysts, biocatalysts |

| Energy Input | Conventional heating (prolonged) | Microwave irradiation, ultrasound |

| Waste Generation | High | Minimized |

| Atom Economy | Moderate | High |

Integration of Advanced Computational Methods, Artificial Intelligence, and Machine Learning in SAR/QSAR Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools in drug discovery. For a molecule like this compound, where empirical data is scarce, computational methods can provide valuable predictive insights. The integration of artificial intelligence (AI) and machine learning (ML) can significantly enhance the predictive power of these models. nih.gov

Future computational research on this compound and its analogs could involve:

Development of QSAR models: By creating a virtual library of related compounds and calculating various molecular descriptors, it is possible to build models that predict biological activity. scirp.org

Machine learning algorithms: Algorithms such as support vector machines and neural networks can be trained on datasets of known pyrimidine (B1678525) and piperazine (B1678402) derivatives to predict the activity of new compounds. nih.govresearchgate.net

Molecular docking simulations: These simulations can predict the binding mode and affinity of this compound with potential biological targets, such as the 5-HT1A receptor.

The table below presents a conceptual overview of descriptors that could be used in a QSAR model for this class of compounds.

| Descriptor Class | Examples | Potential Predicted Activity |

| Electronic | HOMO/LUMO energies, dipole moment | Receptor binding affinity |

| Steric | Molecular volume, surface area | Influence on binding pocket fit |

| Topological | Connectivity indices | Overall molecular shape and activity |

| Lipophilicity | LogP | Membrane permeability, bioavailability |

Exploration of this compound as a Molecular Probe for Biological Systems

The unique, bivalent structure of this compound makes it a candidate for development as a molecular probe. Molecular probes are essential tools for studying biological systems, allowing for the visualization and characterization of specific molecular targets. By attaching a fluorescent tag or a reactive group to the ether scaffold, it could be used to investigate the distribution and dynamics of its target receptors.

Potential applications as a molecular probe include:

Fluorescent labeling: Conjugation with a fluorophore could allow for the visualization of receptor localization and trafficking in cells.

Photoaffinity labeling: Incorporation of a photoreactive group could enable the irreversible labeling and subsequent identification of its binding partners.

Bivalent probes: The dimeric nature of the molecule could be exploited to study receptor dimerization or the spatial arrangement of binding sites in a receptor complex.

Conceptual Frameworks for the Design of Novel Piperazine- and Pyrimidine-Containing Ether Scaffolds

The this compound scaffold can serve as a starting point for the design of novel compounds with a wide range of potential therapeutic applications. The piperazine and pyrimidine moieties are considered "privileged structures" in medicinal chemistry, appearing in numerous approved drugs. nih.govmdpi.comnih.govnih.gov

Conceptual design strategies for new scaffolds could include:

Varying the linker: The length and flexibility of the butyl ether chain could be modified to optimize binding to target receptors.

Modifying the pyrimidine ring: Substitution on the pyrimidine rings could be used to fine-tune the electronic properties and selectivity of the molecule.

Creating unsymmetrical analogs: Replacing one of the pyrimidinylpiperazine moieties with a different pharmacophore could lead to compounds with dual activity or improved pharmacological profiles.

Bioisosteric replacement: Replacing the ether linkage with other functional groups, such as amides or esters, could alter the compound's stability and pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What are the primary methodologies for synthesizing Bispyrimidinylpiperazinylbutyl ether with high purity, and how can reaction conditions be optimized?

- Methodological Answer: Synthesis typically involves multi-step nucleophilic substitution and etherification reactions. Key parameters include temperature control (e.g., maintaining 40–60°C during pyrimidine ring coupling), solvent selection (polar aprotic solvents like DMF or THF), and stoichiometric ratios of piperazine derivatives to pyrimidinyl precursors. Purity optimization may require column chromatography or recrystallization using ethanol/water mixtures. For reproducibility, ensure rigorous characterization via -NMR, HPLC, and mass spectrometry .

Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer: Conduct accelerated stability studies by incubating the compound in buffers (pH 3–10) at 25°C, 40°C, and 60°C for 1–4 weeks. Monitor degradation using UV-Vis spectroscopy (e.g., absorbance at λmax 270 nm) and quantify byproducts via LC-MS. Include control samples with antioxidants (e.g., BHT) to evaluate oxidative stability. Data interpretation should follow Arrhenius kinetics to predict shelf-life .

Advanced Research Questions

Q. What strategies resolve contradictions in reported pharmacological data (e.g., receptor binding vs. in vivo efficacy)?

- Methodological Answer: Discrepancies may arise from differences in assay systems (e.g., cell-free vs. cellular models) or pharmacokinetic factors. Apply a tiered approach:

Validate binding affinity using surface plasmon resonance (SPR) or radioligand displacement assays.

Assess membrane permeability via Caco-2 cell monolayers.

Use metabolomic profiling (e.g., liver microsomes) to identify metabolic inactivation pathways.

Cross-reference findings with structural analogs (e.g., biphenyl derivatives ) to isolate structure-activity relationships .

Q. How can computational modeling predict this compound’s interaction with off-target receptors?

- Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) against homology models of potential off-target receptors (e.g., GPCRs, kinases). Validate predictions with molecular dynamics simulations (100 ns trajectories) to assess binding stability. Use cheminformatics tools like SwissTargetPrediction to prioritize high-risk targets for experimental validation .

Q. What experimental designs mitigate confounding variables in neurotoxicity studies involving this compound?

- Methodological Answer: Employ a blinded, randomized controlled trial (RCT) design in animal models. Control groups should receive vehicle-only treatments, while covariates (e.g., age, weight) are balanced across cohorts. Use behavioral assays (e.g., Morris water maze) paired with histopathological analysis (H&E staining of brain tissue). Apply ANOVA with post-hoc Tukey tests to distinguish compound-specific effects from baseline variability .

Methodological Frameworks

Q. How to systematically review conflicting data on this compound’s bioactivity?

- Framework: Use the PICO format (Population, Intervention, Comparison, Outcome) to structure literature searches. For example:

- P : In vitro neuronal cells

- I : this compound at 10 µM

- C : Untreated controls or reference inhibitors

- O : Changes in cAMP levels or apoptosis markers

Screen databases (PubMed, SciFinder) with Boolean operators (e.g., "AND" for specificity) and exclude non-peer-reviewed sources (e.g., ) .

Q. What statistical approaches are suitable for dose-response studies with non-linear kinetics?

- Framework: Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Calculate EC50/IC50 values with 95% confidence intervals. For heteroscedastic data, apply log transformations or robust regression methods. Report R<sup>2</sup> and Akaike Information Criterion (AIC) to justify model selection .

Data Presentation Standards

Q. How to ensure reproducibility in reporting synthetic yields and spectral data?

- Guidelines:

- Report yields as "isolated yields" with solvent removal methods (e.g., rotary evaporation vs. lyophilization).

- Include full -NMR spectra (δ in ppm, coupling constants) and LC-MS chromatograms (retention time, purity %).

- Adopt IUPAC nomenclature consistently and avoid ad hoc abbreviations (e.g., "BPPB ether" is unacceptable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.